STAT5 Inhibitor

Description

Structure

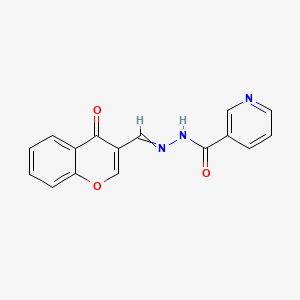

2D Structure

3D Structure

Properties

IUPAC Name |

N-[(4-oxochromen-3-yl)methylideneamino]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O3/c20-15-12(10-22-14-6-2-1-5-13(14)15)9-18-19-16(21)11-4-3-7-17-8-11/h1-10H,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAVIKTBRCQWOGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CO2)C=NNC(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901034778 | |

| Record name | N'-[(4-oxo-4H-1-benzopyran-3-yl)methylidene]pyridine-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901034778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

285986-31-4 | |

| Record name | 3-Pyridinecarboxylic acid 2-[(4-oxo-4H-1-benzopyran-3-yl)methylene]hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=285986-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N'-[(4-oxo-4H-1-benzopyran-3-yl)methylidene]pyridine-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901034778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Pharmacological Strategies for Stat5 Inhibition

Direct STAT5 Inhibitors: Mechanisms of Action and Design Principles

Direct STAT5 inhibitors interfere with the STAT5 protein itself, blocking its activation, dimerization, nuclear translocation, or transcriptional activity.

Inhibition of STAT5 Tyrosine Phosphorylation

STAT5 activation is initiated by phosphorylation of a critical tyrosine residue (Y694 in STAT5A and Y699 in STAT5B) by upstream tyrosine kinases, such as JAKs, BCR-ABL, and FLT3-ITD. Inhibiting this phosphorylation step prevents subsequent STAT5 dimerization and nuclear translocation.

One compound identified as a potential STAT5 inhibitor that inhibits tyrosine phosphorylation is pimozide (B1677891). Studies have shown that pimozide can inhibit the critical tyrosine residue phosphorylation needed to activate STAT5 in established Chronic Myeloid Leukemia (CML) cell lines, such as KU812 and KU562, with non-significant effects on other kinases like Bcr-Abl or SFKs. mdpi.com Pimozide decreased phosphorylated STAT5 levels in a dose-dependent manner in K652 leukemia cells, ablating it above 10 µM. acs.org This inhibition of tyrosine phosphorylation by pimozide can lead to decreased expression of STAT5 target genes, reduced cell viability, and induction of apoptosis in tumor cells. mdpi.com Pimozide was also found to be effective in imatinib-resistant CML cells. mdpi.com

Another multi-kinase inhibitor, R763, has been shown to suppress STAT5 phosphorylation in neoplastic mast cells, including both HMC-1.1 and HMC-1.2 subclones. nih.gov R763 inhibited tyrosine phosphorylation of STAT5A and STAT5B at concentrations as low as 10 nM in HMC-1.2 cells. nih.gov

Disruption of STAT5 Dimerization (SH2 Domain Targeting)

Following tyrosine phosphorylation, STAT5 monomers form parallel dimers through reciprocal phosphotyrosine-SH2 domain interactions. This dimerization is essential for their translocation to the nucleus and subsequent DNA binding. Inhibitors targeting the SH2 domain aim to disrupt this crucial dimerization step.

The SH2 domain of STAT5 is a key target for direct inhibition. mdpi.com Several compounds have been developed to bind to the STAT5 SH2 domain and block its activation and dimerization. mdpi.com The homology of the STAT5 SH2 domain is significantly different from that of STAT1 and STAT3, which allows for the possibility of developing selective inhibitors. mdpi.com

AC-4-130 is a novel, potent STAT5 SH2 domain inhibitor that has been shown to directly bind to STAT5 and disrupt its activation, dimerization, nuclear translocation, and STAT5-dependent gene transcription. nih.govresearchgate.net In preclinical studies, AC-4-130 substantially impaired the proliferation and clonogenic growth of human Acute Myeloid Leukemia (AML) cell lines and primary FLT3-ITD+ AML patient cells in vitro and in vivo. nih.govresearchgate.net AC-4-130 also demonstrated synergistic effects with the JAK1/2 inhibitor Ruxolitinib (B1666119) and the p300/pCAF inhibitor Garcinol. nih.govresearchgate.net

Another small molecule inhibitor, IST5-002, targets the SH2 domain of STAT5a/b and disrupts the docking of STAT5 to the receptor-tyrosine kinase complex, leading to the inhibition of STAT5 phosphorylation and dimerization at nanomolar concentrations in cell-based assays. researchgate.net IST5-002 blocked both JAK2 and BCR-ABL-mediated phosphorylation of STAT5a/b and disrupted dimerization, nuclear translocation, DNA binding, and transcriptional activity. aacrjournals.orgaacrjournals.org It induced apoptotic death in prostate cancer cells and imatinib-sensitive and -resistant CML cells in vitro. aacrjournals.orgaacrjournals.org

Compound 13a is another example of a nanomolar-potency inhibitor that potently and selectively disrupts STAT5-phosphopeptide interactions (nM) compared to STAT3 (µM). acs.org It was found to potently disrupt phosphopeptide–STAT5B interactions with a Kᵢ of 145 nM and was 1000-fold more selective for STAT5B compared to STAT3, with a STAT3 Kᵢ of 134 µM. acs.org

Table 1: Examples of SH2 Domain Inhibitors and Their Effects

| Compound | Target | Key Effects |

| AC-4-130 | STAT5 SH2 | Disrupts activation, dimerization, nuclear translocation, and transcription; impairs AML cell growth. nih.govresearchgate.net |

| IST5-002 | STAT5a/b SH2 | Blocks phosphorylation, disrupts dimerization, nuclear translocation, DNA binding, and transcription; induces apoptosis. researchgate.netaacrjournals.orgaacrjournals.org |

| Compound 13a | STAT5 SH2 | Potently and selectively disrupts STAT5-phosphopeptide interactions; suppresses pSTAT5. acs.org |

Blockade of STAT5 Nuclear Translocation

Following dimerization, activated STAT5 dimers translocate from the cytoplasm to the nucleus to bind to DNA and regulate gene transcription. Inhibitors can target this translocation process.

Blocking STAT5 nuclear translocation can be a feasible therapeutic approach. nih.gov IST5-002, an SH2 domain inhibitor, has been shown to inhibit prolactin-induced nuclear translocation of STAT5 in prostate cancer cells. researchgate.net Similarly, AC-4-130 disrupts STAT5 nuclear translocation in AML cells. nih.govresearchgate.net Research also suggests that STAT5B shuttles between the cytoplasm and nucleus, and its nuclear export can be inhibited by agents like leptomycin B (LMB), a specific inhibitor of the nuclear export receptor CRM1. aai.org

Suppression of STAT5 Transcriptional Activity

Once in the nucleus, STAT5 dimers bind to specific DNA response elements, such as Gamma-Activated Sites (GAS), and recruit cofactors to initiate gene transcription. Inhibitors can interfere with this DNA binding or the interaction with transcriptional cofactors.

Inhibitors can reduce STAT5 transcriptional activity by blocking its DNA binding domain (DBD) to prevent it from binding to GAS elements in the promoter regions of target genes. mdpi.com Alternatively, they can inhibit the interaction between STAT5 and its transcriptional cofactors. mdpi.com

JQ1, a selective inhibitor of BET epigenetic readers, has been shown to suppress STAT5 function and decrease STAT5 transcriptional activity. aai.org JQ1 could decrease the expression of STAT5 target genes, such as Bcl-x, PIM, and CIS, in ALL cells. mdpi.com In human monocyte-derived dendritic cells, JQ1 inhibited LPS-induced STAT5 phosphorylation and nuclear accumulation, thereby attenuating its transcriptional activity. aai.org This led to impaired maturation of these cells, indicated by defective upregulation of costimulatory molecules and CD83, as well as reduced secretion of IL-12p70. aai.org

Deacetylase inhibitors like trichostatin A (TSA) have also been shown to inhibit cytokine-induced STAT5 transcriptional activity by preventing the recruitment of components of the transcriptional machinery (TBP, RNA polymerase II) without affecting STAT5 binding to DNA. nih.gov Sulforaphane (B1684495) (SFN), a natural compound, has been identified as a novel this compound that can inhibit the expression of STAT5 target genes. nih.gov Similar to TSA, SFN does not alter initial STAT5 activation by phosphorylation or binding to target gene promoters, suggesting a downstream transcriptional inhibitory effect. nih.gov

Targeted STAT5 Protein Degradation Approaches

A newer strategy involves targeting STAT5 for degradation by the cellular proteasomal machinery. This approach aims to remove the STAT5 protein entirely rather than just inhibiting its function.

Targeting protein degradation represents a novel approach to inhibit STAT5, particularly relevant as STAT5 has historically been considered "undruggable" by traditional small molecule inhibitors. azolifesciences.comnews-medical.netmichiganmedicine.orgrogelcancercenter.org By utilizing the cell's natural garbage disposal system, researchers have found they can eliminate STAT5 from cells and tissues. azolifesciences.comnews-medical.netmichiganmedicine.orgrogelcancercenter.org

AK-2292 is a protein degrader that specifically targets and removes STAT5. azolifesciences.comnews-medical.netmichiganmedicine.org This compound demonstrated high specificity for STAT5 with no effect on other STAT proteins. azolifesciences.comnews-medical.netmichiganmedicine.org AK-2292 was effectively taken up by cell lines and mouse models and was found to stop cell growth in human CML cell lines and induce tumor regression in CML mouse models. azolifesciences.comnews-medical.netmichiganmedicine.org AK-2292 induces CRBN-mediated degradation of STAT5 proteins (STAT5A and STAT5B) by over 85% and had no significant effect on other proteins analyzed. mdpi.com

Table 2: Targeted STAT5 Protein Degradation Compound

| Compound | Mechanism | Key Effects |

| AK-2292 | CRBN-mediated protein degradation | Specifically targets and removes STAT5; stops CML cell growth; induces tumor regression in mouse models. azolifesciences.comnews-medical.netmichiganmedicine.orgmdpi.com |

Indirect Modulation of STAT5 Activity via Upstream Pathways (Relevant in Combination Strategies)

STAT5 is activated by various upstream signaling molecules, particularly tyrosine kinases like JAKs, FLT3, and BCR-ABL. Inhibiting these upstream kinases can indirectly reduce STAT5 activation. This approach is often relevant in combination therapy strategies.

Many agents described as indirect STAT3/5 inhibitors target upstream kinases such as JAK, Src, BCR-ABL, FLT3, or KIT receptors. nih.gov The activation of STAT5 is dependent on the specific kinase active in the leukemic cell type. nih.gov Tyrosine kinase inhibitors (TKIs) that target molecules upstream of STAT5 can be utilized to abrogate constitutive STAT5 signaling. mdpi.com Examples include imatinib (B729), dasatinib (B193332), and nilotinib, which are FDA-approved for treating CML, a disease often dependent on STAT5 signaling. mdpi.com

FLT3-ITD mutations, commonly found in AML, induce constitutive activation of STAT5. spandidos-publications.commdpi.com While FLT3 inhibitors have shown clinical efficacy, resistance can emerge due to STAT5 activation mutations. spandidos-publications.com Targeting STAT5 directly or indirectly in combination with TKIs can potentially overcome resistance and enhance therapeutic effects. mdpi.comnih.gov For instance, AC-4-130 showed synergistic effects with Ruxolitinib in AML cell lines. mdpi.com

PAK kinase inhibition has also been identified as a strategy that can indirectly suppress STAT3/5 nuclear levels and shows selective anti-leukemic activity in patient cells carrying STAT3/5 gains. embopress.org

Table 3: Examples of Indirect STAT5 Modulation via Upstream Pathways

| Target Pathway/Kinase | Inhibitor Examples | Mechanism of Indirect STAT5 Inhibition |

| JAK | Ruxolitinib (JAK1/2 inhibitor) nih.govresearchgate.net | Inhibits upstream kinase activity leading to reduced STAT5 phosphorylation. |

| BCR-ABL | Imatinib, Dasatinib, Nilotinib mdpi.com | Inhibits oncogenic tyrosine kinase activating STAT5. mdpi.com |

| FLT3-ITD | Midostaurin (B1676583), Gilteritinib (B612023) (FLT3 inhibitors) mdpi.com | Inhibits mutated tyrosine kinase directly phosphorylating STAT5. mdpi.com |

| PAK Kinase | FRAx597 (PAK inhibitor) embopress.org | Suppresses STAT3/5 nuclear levels. embopress.org |

JAK/STAT Pathway Modulators

Modulators of the JAK/STAT pathway represent a diverse group of compounds that can impact STAT5 activity at various points within the signaling cascade. This includes inhibitors that directly target STAT5 proteins or other components of the core JAK/STAT machinery, as well as agents that influence the pathway through less direct mechanisms.

Direct inhibition of STAT5 typically focuses on disrupting key functional domains essential for its activation and transcriptional activity. The Src Homology 2 (SH2) domain is a critical target, as it mediates tyrosine phosphorylation-dependent dimerization, a prerequisite for STAT5 nuclear translocation and DNA binding nih.govsigmaaldrich.com. Inhibitors targeting the SH2 domain of STAT5B have been identified, although early compounds required high concentrations to induce apoptosis in lymphoma cells nih.gov. More recent efforts have led to the development of improved STAT5 SH2 domain inhibitors, such as salicylic (B10762653) acid-based small molecules and compound 13a, which have demonstrated activity in the nanomolar range in vitro nih.govinvivochem.com. Compound 13a, possessing a phosphotyrosyl-mimicking salicylic acid group, has been shown to potently and selectively bind to STAT5 over STAT3, inhibit STAT5-SH2 domain complexation, and suppress activated STAT5 and its downstream transcriptional targets like MYC and MCL1 in leukemic cells, leading to apoptosis invivochem.com. Another described STAT5 SH2 domain inhibitor, STAT5-IN-1 (CAS 285986-31-4), is a cell-permeable nonpeptidic nicotinoyl hydrazone compound that selectively targets the SH2 domain of STAT5 with an IC50 of 47 µM against STAT5b SH2 domain EPO peptide binding activity, showing significantly less effect on the SH2 domains of STAT1, STAT3, or Lck (IC50 > 500 µM) sigmaaldrich.comguidetopharmacology.orgtocris.com. It has been shown to block STAT5/STAT5 DNA binding activity and inhibit IFN-α-stimulated STAT5 tyrosine phosphorylation sigmaaldrich.comtocris.com. AC-4-130 is another novel and potent STAT5 SH2 domain inhibitor that can efficiently block pathological levels of STAT5 activity in acute myeloid leukemia (AML) guidetopharmacology.org. Research findings indicate that AC-4-130 directly binds to STAT5 and disrupts its activation, dimerization, nuclear translocation, and STAT5-dependent gene transcription guidetopharmacology.org. In AML cell lines and primary FLT3-ITD+ AML patient cells, AC-4-130 substantially impaired proliferation and clonogenic growth in vitro and in vivo guidetopharmacology.org. RNA-seq analysis revealed that AC-4-130 treatment downregulated genes significantly enriched in the IL-2-STAT5 signaling pathway guidetopharmacology.org.

Beyond direct STAT5 inhibitors, other modulators influencing the JAK/STAT pathway can also impact STAT5 activity. Histone deacetylase inhibitors (HDACi), such as Panobinostat (LBH589), have been shown to antagonize STAT5, particularly in the context of FLT3-ITD-positive AML cells harvard.eduwikipedia.org. HDACi can eliminate FLT3-ITD and STAT5 through different, partially overlapping mechanisms, including inducing the expression of the ubiquitin conjugase UBCH8, which promotes the poly-ubiquitinylation and proteasomal degradation of FLT3-ITD harvard.eduwikipedia.org. Caspases activated by HDACi can also cleave STAT5, impairing STAT5-dependent gene expression and accelerating cellular demise harvard.edu. Research has shown that the combination of Panobinostat and FLT3 inhibitors can lead to enhanced cytotoxicity and decreased STAT5 DNA-binding activity in FLT3-ITD-positive cells wikipedia.org.

Another example of a JAK/STAT pathway modulator is Belumosudil, an inhibitor of Rho-associated coiled-coil kinase 2 (ROCK2). Belumosudil has been shown to modulate immune cell responses through the regulation of STAT3 and STAT5 phosphorylation, shifting the balance between Th17 cells and T-regulatory cells uni.lu.

Research findings on JAK/STAT pathway modulators highlight their potential to inhibit STAT5 activity through various mechanisms, from directly targeting STAT5 domains to indirectly influencing the pathway via protein degradation or modulation of related kinases.

Upstream Kinase Inhibitors (e.g., BCR-ABL, FLT3-ITD, EGFR)

STAT5 is frequently activated by oncogenic upstream tyrosine kinases, making inhibitors targeting these kinases an indirect but effective strategy for reducing STAT5 activity nih.govharvard.edunih.govc19early.org. Inhibition of these upstream drivers can lead to a decrease in STAT5 phosphorylation, nuclear translocation, and subsequent transcriptional activity.

BCR-ABL is a constitutively active tyrosine kinase central to chronic myeloid leukemia (CML) and some cases of acute lymphoblastic leukemia (ALL), and it is a potent activator of STAT5 nih.govnih.govharvard.edu. Tyrosine kinase inhibitors (TKIs) targeting BCR-ABL, such as Imatinib, Nilotinib, and Dasatinib, are standard treatments for CML nih.govc19early.org. These inhibitors can abrogate BCR-ABL kinase activity, leading to decreased STAT5 phosphorylation and activation nih.govpharmeasy.in. While BCR-ABL can directly phosphorylate STAT5, studies have also implicated SRC-family kinases (SFKs), such as HCK and LYN, as intermediaries that couple BCR-ABL to STAT5 activation nih.govpharmeasy.in. Inhibitors like Dasatinib, which also inhibit SRC kinase activity, can impact this pathway nih.govpharmeasy.in. Research has shown that depletion of STAT5B can sensitize human BCR-ABL-positive cell lines to Imatinib treatment harvard.edu.

FLT3-ITD is a common mutation in AML that leads to constitutive activation of the FLT3 receptor tyrosine kinase and subsequent activation of downstream signaling pathways, including STAT5 harvard.eduguidetopharmacology.orgguidetopharmacology.orgwikipedia.orgjkchemical.com. FLT3 inhibitors, such as Midostaurin (PKC412) and Quizartinib (B1680412) (AC-220), are used in the treatment of FLT3-mutated AML sigmaaldrich.comwikipedia.orgjkchemical.commrc.ac.uk. These inhibitors can reduce FLT3-ITD phosphorylation and its downstream signaling to STAT5 harvard.eduwikipedia.orgjkchemical.com. Studies have demonstrated that FLT3 inhibitors can decrease STAT5 phosphorylation and protein levels in FLT3-ITD-positive cells wikipedia.orgjkchemical.com. For example, the FLT3 inhibitor AC-220 drastically reduced expression levels of Pim-1, a STAT5 target gene, in FLT3-ITD-expressing cells jkchemical.com. Triciribine (B1683860) phosphate (B84403) monohydrate (TCN-PM) has also shown promise in inhibiting FLT3-ITD AML cells by decreasing STAT5 phosphorylation without affecting FLT3 autophosphorylation, suggesting it may act as a this compound guidetopharmacology.org.

EGFR, particularly the constitutively active variant EGFRvIII, can also activate STAT5 signaling in certain cancers like glioblastoma (GBM) tocris.commrc.ac.uknih.govscbt.com. EGFRvIII-mediated STAT5 activation in GBM has been shown to be independent of canonical JAK1/2 activation and instead relies on Src family kinase (SFK) activation mrc.ac.uk. Inhibitors targeting EGFR or SFKs can therefore impact STAT5 activity in this context. Saracatinib, a broad-acting EGFR/SFK inhibitor, has been shown to attenuate phosphorylation of STAT5 and preferentially sensitize EGFRvIII+ GBM cells to apoptosis mrc.ac.uk. Treatment of EGFRvIII-expressing GBM cells with the reported this compound pimozide blocked STAT5 phosphorylation and the expression of downstream targets like Fn14, reducing cell migration and survival tocris.comscbt.com.

JAK inhibitors, such as Ruxolitinib (a JAK1/2 inhibitor) and AG-490 (an inhibitor of EGFR and JAK2), can also modulate STAT5 activity as JAK kinases are upstream activators of STAT proteins in many contexts mybiosource.com. Ruxolitinib has been shown to inhibit STAT5a/b phosphorylation and signaling. AG-490 is described as an inhibitor of JAK2 and JAK3/STAT pathways harvard.edu.

Research findings consistently demonstrate that targeting upstream kinases like BCR-ABL, FLT3-ITD, and EGFR with specific inhibitors can effectively reduce the aberrant activation of STAT5, highlighting the interconnectedness of these signaling pathways and the potential of upstream kinase inhibition as a strategy for indirect STAT5 modulation.

| Compound Name | PubChem CID | Primary Target(s) | Effect on STAT5 |

| Pimozide | 16362 | Dopamine Receptors, STAT5 (indirect or direct debated) | Inhibits STAT5 phosphorylation, reduces cell viability, induces apoptosis nih.govtocris.comscbt.com |

| Belumosudil | 11950170 | ROCK2 | Modulates STAT3/STAT5 phosphorylation uni.lu |

| STAT5-IN-1 (CAS 285986-31-4) | 3158151 | STAT5 SH2 domain | Selective this compound, blocks DNA binding, inhibits phosphorylation sigmaaldrich.comguidetopharmacology.orgtocris.com |

| Saracatinib | 10302451 | Src family kinases, Abl, EGFR | Attenuates STAT5 phosphorylation mrc.ac.uk |

| Dasatinib | 3062316 | Abl, Src family kinases | Abrogates STAT5 activation (via BCR-ABL and SFK inhibition) nih.govpharmeasy.in |

| Nilotinib | 644241 | BCR-ABL, other kinases | Abrogates STAT5 phosphorylation (via BCR-ABL inhibition) mybiosource.com |

| Imatinib | 5291 | BCR-ABL, KIT, PDGFR | Inhibits STAT5 activation (via BCR-ABL inhibition) nih.govc19early.orgnih.govharvard.edu |

| Ruxolitinib | 25126798 | JAK1, JAK2 | Inhibits STAT5a/b phosphorylation and signaling |

| Midostaurin (PKC412) | 9829523 | FLT3, PKC, KIT, PDGFR | Inhibits STAT5 signaling (via FLT3 inhibition) wikipedia.orgjkchemical.commrc.ac.uk |

| Quizartinib (AC-220) | 24889392 | FLT3 | Reduces STAT5 signaling (via FLT3 inhibition) sigmaaldrich.comjkchemical.com |

| Panobinostat (LBH589) | 6918837 | Pan-HDAC inhibitor | Antagonizes STAT5, promotes degradation harvard.eduwikipedia.org |

| JQ1 | 46907787 | BET bromodomain proteins | Decreases expression of STAT5 target genes c19early.org |

| SH-4-54 | 72188643 | STAT3, STAT5 | STAT inhibitor, binds STAT3 and STAT5 |

| BD750 | 16459674 | JAK3, STAT5 | Inhibits JAK3/STAT5-dependent T cell proliferation, inhibits STAT5 phosphorylation nih.gov |

| AG-490 | 5328779 | EGFR, JAK2, JAK3 | Inhibitor of JAK2, JAK3/STAT pathways harvard.edu |

| PP1 | 1400 | Src family kinases | Abrogates STAT5 activation (via SFK inhibition) pharmeasy.in |

Preclinical Research on Specific Stat5 Inhibitor Compounds

Small Molecule SH2 Domain Inhibitors

Targeting the SH2 domain of STAT5 is a key approach to directly inhibit its function. This domain is critical for the interaction of phosphorylated STAT5 monomers, leading to dimerization and activation. By blocking this interaction, small molecule inhibitors can prevent STAT5 from translocating to the nucleus and regulating target gene expression.

AC-4-130 and Analogues

AC-4-130 is a potent small molecule inhibitor specifically targeting the STAT5 SH2 domain. Preclinical evaluations have demonstrated that AC-4-130 can effectively block pathological levels of STAT5 activity in acute myeloid leukemia (AML). researchgate.netbohrium.comnih.gov It directly binds to STAT5, disrupting its activation, dimerization, nuclear translocation, and the transcription of STAT5-dependent genes. researchgate.netnih.govmedchemexpress.com In vitro studies showed that AC-4-130 substantially impaired the proliferation and clonogenic growth of human AML cell lines and primary FLT3-ITD+ AML patient cells. researchgate.netnih.gov AC-4-130 has been reported to induce cell cycle arrest and apoptosis in FLT3-ITD-driven leukemic cells. medchemexpress.com It has also shown synergistic effects with the JAK1/2 inhibitor Ruxolitinib (B1666119) and the p300/pCAF inhibitor Garcinol in increasing cytotoxicity. researchgate.netnih.gov AC-4-130 is a salicylic (B10762653) acid-based compound that inhibits STAT5 dimerization, leading to decreased STAT5 phosphorylation and nuclear translocation. researchgate.net It has shown anti-leukemic activity in vivo in a xenograft model based on MV-4-11 cells. mdpi.com

IST5-002 (IST5)

IST5-002 is another small molecule inhibitor identified through in silico structure-based screening and medicinal chemistry, designed to target the SH2 domain of STAT5B. mdpi.comnih.govaacrjournals.org It has been shown to bind to the SH2 domain of STAT5B and inhibit P-Y-STAT5. mdpi.com IST5-002 prevents both JAK2 and BCR-ABL-mediated phosphorylation and dimerization of STAT5a/b. nih.govaacrjournals.org It selectively inhibits the transcriptional activity of STAT5a (IC₅₀ 1.5 μM) and STAT5b (IC₅₀ 3.5 μM). nih.govaacrjournals.orgmedchemexpress.comascopubs.org Preclinical studies indicate that IST5-002 suppresses nuclear translocation of STAT5a/b, binding to DNA, and the expression of STAT5a/b target genes. nih.govaacrjournals.orgascopubs.org IST5-002 has demonstrated the ability to induce apoptosis in prostate cancer cells and imatinib-sensitive and -resistant chronic myeloid leukemia (CML) cells in vitro. nih.govaacrjournals.orgmedchemexpress.com It also inhibited the growth of prostate cancer xenograft tumors in vivo and induced cell death in patient-derived prostate cancers ex vivo. nih.govaacrjournals.orgascopubs.org Treatment with IST5-002 markedly suppressed the growth of Ph+ ALL cell lines, including TKI-resistant derivatives, and suppressed STAT5 phosphorylation and colony formation of leukemic blasts from patients with Ph+ ALL. aacrjournals.org

| Compound | Target | Mechanism of Action | Key Preclinical Findings |

|---|---|---|---|

| AC-4-130 | STAT5 SH2 domain | Disrupts STAT5 activation, dimerization, nuclear translocation, and transcription. | Impaired proliferation and clonogenic growth of AML cells (in vitro, in vivo). Synergistic effects with Ruxolitinib and Garcinol. Induced apoptosis in FLT3-ITD+ cells. |

| IST5-002 | STAT5a/b SH2 domain | Inhibits phosphorylation, dimerization, nuclear translocation, DNA binding, and transcriptional activity. | Induced apoptosis in prostate cancer and CML cells (in vitro). Inhibited prostate cancer xenograft growth (in vivo). Suppressed growth of Ph+ ALL cells (in vitro, ex vivo). |

Compound 13a

Compound 13a is a nanomolar-potency small molecule inhibitor of STAT5 protein. nih.govacs.orgnih.govfigshare.commmu.ac.uk It was identified as the first nanomolar binding inhibitor of STAT5, possessing a phosphotyrosyl-mimicking salicylic acid group. nih.govacs.orgnih.govfigshare.commmu.ac.uk Compound 13a potently and selectively binds to STAT5 over STAT3. nih.govacs.orgnih.govfigshare.commmu.ac.uk It inhibits STAT5–SH2 domain complexation events in vitro and silences activated STAT5 in leukemic cells. nih.govacs.orgnih.govfigshare.commmu.ac.uk Compound 13a has been shown to suppress STAT5's downstream transcriptional targets, including MYC and MCL1, leading to apoptosis. nih.govacs.orgnih.govfigshare.commmu.ac.uk It has been considered a potential candidate for advanced preclinical trials. nih.govacs.orgnih.govfigshare.commmu.ac.uk Studies with 13a have shown it can effectively reduce pYSTAT5B levels in cellulo and has the potential to block de novo phosphorylation. mdpi.com Compound 13a exhibited a potent KD of 42 ± 4 nM for STAT5b, with 7-fold selectivity over STAT3. nih.gov

Salicylic Acid-Based Inhibitors (e.g., SF-1-088, BP-1-108)

Salicylic acid-based compounds have been explored as phosphotyrosine mimics to target the SH2 domain of STATs. mdpi.comnih.govscholaris.caresearchgate.net SF-1-088 and BP-1-108 (also referred to as BP-108 in some contexts) are examples of such inhibitors. mdpi.comnih.govscholaris.caresearchgate.net These compounds were identified as STAT5 binders with selectivity over STAT3 in initial screenings. nih.govscholaris.ca BP-108 showed high binding affinity to STAT5 and efficiently suppressed its phosphorylation. mdpi.comresearchgate.net Evaluation in BCR-ABL positive K562 (CML) and FLT3-ITD positive MV-4-11 (AML) human cell lines revealed effective suppression of STAT5 phosphorylation and downregulation of target genes such as Cyclin D1, Cyclin D2, C-MYC, and MCL-1. mdpi.com SF-1-088 also demonstrated high selectivity for STAT5 over STAT3 and STAT1. mdpi.com

Chromone-Based Inhibitors (e.g., Stafib-1, Cpd1)

Chromone-based inhibitors represent another class of compounds targeting the STAT5 SH2 domain. Stafib-1 is described as the first selective inhibitor of the STAT5b SH2 domain, with a Ki of 44 nM and an IC₅₀ of 154 nM. medchemexpress.commedchemexpress.com It exhibits high selectivity (more than 50-fold) over STAT5a. medchemexpress.com Another chromone-based inhibitor, referred to as Cpd1 or STAT5-IN-1, is a cell-permeable, nonpeptidic nicotinoyl hydrazone that suppresses STAT5 by targeting its SH2 domain (IC₅₀ = 47 µM against STAT5β SH2 domain EPO peptide binding activity). stemcell.comcaymanchem.commedchemexpress.com This compound shows reduced potency towards the SH2 domains of STAT1, STAT3, or Lck (IC₅₀ > 500 µM). stemcell.comcaymanchem.com STAT5-IN-1 has been shown to block STAT5/STAT5 DNA binding in K562 nuclear extracts. caymanchem.commedchemexpress.com

| Compound Class | Examples | Target Specificity | Key Preclinical Findings |

|---|---|---|---|

| Salicylic Acid-Based | SF-1-088, BP-1-108 | STAT5 over STAT3 and STAT1 | Suppressed STAT5 phosphorylation and downregulated target genes (Cyclin D1, D2, C-MYC, MCL-1) in CML and AML cell lines. |

| Chromone-Based | Stafib-1, Cpd1 (STAT5-IN-1) | Stafib-1: STAT5b selective; Cpd1: STAT5β over STAT1, STAT3, Lck | Stafib-1: High binding affinity and selectivity for STAT5b SH2 domain. Cpd1: Suppressed STAT5 by targeting SH2 domain, blocked STAT5/STAT5 DNA binding. |

Other Direct STAT5 Inhibitors with Unique Mechanisms

Beyond SH2 domain targeting, other direct inhibitors of STAT5 with unique mechanisms are being investigated in preclinical settings. While the SH2 domain is a primary target for blocking dimerization and receptor interaction, other strategies may involve interfering with different domains or processes essential for STAT5 function, such as nuclear import, DNA binding to specific gene promoters, or interactions with co-factors. Research in this area seeks to identify novel scaffolds and mechanisms that can effectively and selectively inhibit STAT5 activity, potentially overcoming limitations associated with SH2 domain inhibitors or providing alternative therapeutic avenues. One such compound identified through a high-throughput screen is pimozide (B1677891), an FDA-approved neuroleptic drug, which was found to inhibit STAT5 phosphorylation and downregulate STAT5 target gene expression in Ba/f3 FLT3 ITD cells. nih.govoncotarget.commdpi.com While initially identified as a STAT5 inhibitor, recent studies suggest pimozide may act through proteolysis upstream of STAT5 rather than direct binding. mdpi.com Topotecan (B1662842) hydrochloride has also been reported to bind to STAT5, inhibiting its dimerization, phosphorylation, and transcription of specific target genes, showing cellular activity at the nanomolar level and inhibiting proliferation of human AML cell lines and FLT3-ITD⁺ AML cells. researchgate.net

Pimozide: Mechanistic Elucidation Studies

Pimozide, a compound previously used as a neuroleptic drug, has demonstrated inhibitory effects on STAT5 in preclinical studies. Research indicates that pimozide decreases STAT5 tyrosine phosphorylation in a dose-dependent manner in chronic myelogenous leukemia (CML) cell lines, such as KU812 and K562. nih.gov This reduction in phosphorylation is reflected in a decrease in both phosphorylated and total nuclear STAT5. nih.gov Unlike some kinase inhibitors, pimozide inhibits STAT5 phosphorylation through a distinct mechanism. nih.gov

Further studies have explored the effects of pimozide in combination with tyrosine kinase inhibitors (TKIs) like imatinib (B729) and nilotinib. When combined with imatinib, pimozide leads to a greater loss of viable cells compared to either drug alone, demonstrating synergy. nih.gov The combination of pimozide and imatinib resulted in over 90% inhibition of STAT5 phosphorylation in KU812 cells, whereas either drug alone achieved approximately 60% inhibition. nih.gov Similar synergistic effects on inhibiting cell survival were observed when pimozide was combined with nilotinib. nih.gov

Pimozide has also shown efficacy in models of acute myelogenous leukemia (AML) driven by FLT3 mutations. It inhibits the tyrosine phosphorylation of STAT5, leading to the induction of apoptosis in AML cells. researchgate.net Pimozide exhibits a combinatorial effect with TKIs such as midostaurin (B1676583) and sunitinib (B231) in inhibiting STAT5 tyrosine phosphorylation and inducing apoptosis. researchgate.net In a mouse model of FLT3-driven AML, pimozide treatment reduced tumor burden and increased survival. researchgate.net

In peripheral T-cell lymphoma (PTCL), where activating mutations in the JAK/STAT pathway, particularly STAT5B, are prevalent, pimozide has been shown to inhibit STAT5, leading to apoptotic cell death. researchgate.netoncotarget.com This apoptosis is dependent on caspase 8 and TRAIL, and is associated with the upregulation of the TRAIL death receptor, DR4. oncotarget.com Pimozide treatment reduced p-STAT5 expression by at least 70% in ex vivo T-PLL patient samples. oncotarget.com The inhibition of STAT5 by pimozide in PTCL cells appears to interfere with cellular metabolism. oncotarget.com

Topotecan Hydrochloride

Topotecan hydrochloride, a topoisomerase I inhibitor, has also been identified as a potential this compound in preclinical research. nih.govnih.govresearchgate.net Molecular docking predictions and cellular thermal shift assays have indicated that topotecan hydrochloride binds to STAT5. nih.govnih.govresearchgate.net Specifically, it has been shown to bind to multiple amino acids in the SH2 domain of STAT5. researchgate.net

This binding inhibits STAT5 dimerization, phosphorylation, and the transcription of specific target genes. nih.govnih.govresearchgate.net Topotecan hydrochloride has demonstrated cellular activity at the nanomolar level. nih.govnih.gov It significantly inhibits the proliferation of human AML cell lines, including those with FLT3-ITD mutations. nih.govnih.gov Even in the presence of IL-3 and GM-CSF, which activate STAT5 expression, topotecan hydrochloride effectively inhibited STAT5 phosphorylation. nih.gov These findings suggest that topotecan hydrochloride can specifically reduce STAT5 phosphorylation and downstream gene expression, thereby inhibiting STAT5 activation in AML cells. nih.gov Preclinical data also suggest that topotecan hydrochloride has the potential for an anti-tumor effect in vivo. nih.govnih.gov

STAT5 Protein Degraders

Protein degradation is an emerging therapeutic strategy that aims to eliminate target proteins rather than merely inhibiting their function. This approach utilizes the cell's natural protein degradation machinery, such as the proteasome. mdpi.com

AK-2292

AK-2292 is a small molecule protein degrader designed to target and eliminate STAT5. azolifesciences.comrogelcancercenter.org It is a PROTAC (Proteolysis Targeting Chimera) that mediates the degradation of STAT5A and STAT5B proteins. guidetopharmacology.orgresearchgate.net AK-2292 contains a STAT5-binding ligand linked to a moiety that mediates binding to cereblon, an E3 ligase component, thereby directing STAT5 proteins for ubiquitination and subsequent proteasomal degradation. guidetopharmacology.org

Preclinical studies have shown that AK-2292 effectively induces the degradation of STAT5A, STAT5B, and phosphorylated STAT5 proteins in a concentration- and time-dependent manner in AML cell lines. acs.org It demonstrates excellent degradation selectivity for STAT5 over other STAT members, including STAT1, STAT2, STAT3, STAT4, and STAT6. mdpi.comacs.org Unbiased proteomics analyses indicated that AK-2292 reduced the levels of STAT5A and STAT5B proteins by over 85% with no significant effect on other analyzed proteins. mdpi.com

AK-2292 has shown potent and specific cell growth inhibitory activity in AML cell lines with high levels of phosphorylated STAT5. acs.org It was effectively taken up by both cell lines and mouse models. azolifesciences.comrogelcancercenter.org In mouse models of CML, AK-2292 was found to stop cell growth and induce tumor regression. rogelcancercenter.org AK-2292 effectively reduces STAT5 protein in vivo and achieves strong antitumor activity in mice at well-tolerated dose schedules. acs.org

JPX-0750

JPX-0750 is another small molecule degrader that targets STAT5. researchgate.netpatsnap.com It is described as a potent and selective, non-PROTAC, small molecule degrader of STAT5 protein. researchgate.netpatsnap.comehaweb.orgaacrjournals.org JPX-0750 covalently and selectively binds to a cysteine residue on STAT5 via an electrophilic warhead, which leads to profound destabilization of the STAT5 protein. researchgate.netpatsnap.comehaweb.orgaacrjournals.org This unfolding and destabilization effect can be observed through techniques like Western blot, isothermal denaturation, and HDX exchange. researchgate.netpatsnap.comehaweb.orgaacrjournals.org

In a range of AML and T-lymphoma/leukemia cell lines, exposure to JPX-0750 at nanomolar concentrations results in rapid and dose-dependent degradation of both phospho-STAT5 and total STAT5. researchgate.netpatsnap.comehaweb.orgaacrjournals.org IC50 values for STAT5 degradation were reported between 80-200 nM. researchgate.netpatsnap.comehaweb.orgaacrjournals.org Washout experiments indicated that a short exposure (2-4 hours at 1 µM) is sufficient to degrade STAT5, inhibit downstream targets, and induce apoptosis. researchgate.netpatsnap.comehaweb.orgaacrjournals.org Furthermore, 50% STAT5 recovery required over 72 hours post-washout, suggesting a long pharmacodynamic effect. researchgate.netpatsnap.comehaweb.orgaacrjournals.org While JPX-0750 also affects STAT3 degradation, this occurs later (24 hours post-washout after 6 hours of treatment), indicating that the anti-STAT5 activity is more rapid in AML cells. researchgate.netpatsnap.comehaweb.orgaacrjournals.org No effect was observed on STAT1 upon exposure to JPX-0750. researchgate.netpatsnap.comehaweb.orgaacrjournals.org JPX-0750 demonstrated similar low nanomolar potency in primary AML blasts and T-PLL patient samples, including those with poor prognostic markers. researchgate.netpatsnap.comehaweb.orgaacrjournals.org

JPX-0750 has been evaluated as a dual STAT3/5 binding inhibitor that promotes protein degradation. nih.gov It has been shown to facilitate rapid STAT5 degradation and a relatively slower STAT3 degradation profile, leading to the downregulation of oncogenic STAT3/5 targets in cellulo. nih.gov JPX-0700, a structurally related compound, significantly reduced leukemic burden and suppressed tumor dissemination in a preclinical MV4;11 luciferase model. researchgate.netpatsnap.com

Dual STAT3/STAT5 Inhibitors

Given the overlapping roles of STAT3 and STAT5 in various cancers, dual inhibition of both proteins presents a potential therapeutic strategy.

CNC-01

CNC-01 is a novel, orally available small molecule that acts as a selective dual inhibitor targeting both STAT5 and STAT3. researchgate.netaacrjournals.orgjw-pharma.co.krkdfnews.comjw-pharma.co.kr It is being investigated as a potential treatment for acute myeloid leukemia (AML), particularly in cases exhibiting resistance to existing therapies like FLT3 and BCL-2 inhibitors. researchgate.netaacrjournals.orgjw-pharma.co.krkdfnews.comjw-pharma.co.kr

Preclinical data indicate that CNC-01 directly binds to both STAT5 and STAT3 proteins. researchgate.netaacrjournals.org By inhibiting pY694-STAT5 and pY705-STAT3, CNC-01 abrogates pro-tumorigenic transcriptional activities mediated by these proteins. researchgate.netaacrjournals.org Studies using SPR assay and cryo-EM analysis have confirmed the direct binding of CNC-01 to STAT5 and STAT3. researchgate.netaacrjournals.org

CNC-01 has demonstrated potent anti-tumor effects in preclinical models. researchgate.netaacrjournals.orgjw-pharma.co.krkdfnews.com In FLT3 inhibitor-resistant AML models, including those with FLT3-TKD mutations and models mimicking the bone marrow microenvironment, CNC-01 showed superior tumor suppression compared to current FLT3 inhibitors. jw-pharma.co.krjw-pharma.co.kr CNC-01 also exhibited robust antitumor efficacy as a monotherapy in animal models unresponsive to BCL-2 inhibitors. jw-pharma.co.krjw-pharma.co.kr Synergistic effects were observed when CNC-01 was combined with Venetoclax (B612062), a major treatment option for AML. researchgate.netaacrjournals.org The compound showed high anti-tumor effects in Venetoclax non-responsive models. researchgate.netaacrjournals.org

Preclinical Data Highlights for STAT5 Inhibitors

| Compound | Target(s) | Mechanism of Action | Key Preclinical Findings |

| Pimozide | STAT5 | Decreases STAT5 tyrosine phosphorylation | Inhibits STAT5 phosphorylation and induces apoptosis in CML and AML cells; Synergizes with TKIs; Reduces tumor burden in AML mouse models; Induces apoptosis in PTCL via TRAIL/DR4 pathway. nih.govresearchgate.netresearchgate.netoncotarget.com |

| Topotecan Hydrochloride | STAT5, Topo I | Binds to STAT5 SH2 domain, inhibits dimerization/phosphorylation; Topoisomerase I inhibition | Inhibits STAT5 activation, dimerization, phosphorylation, and target gene transcription in AML cells; Potent antiproliferative effects in AML cell lines; Potential in vivo anti-tumor effect. nih.govnih.govresearchgate.net |

| AK-2292 | STAT5A/STAT5B | PROTAC-mediated proteasomal degradation of STAT5 | Potent and selective degradation of STAT5A/B in AML cell lines; Inhibits cell growth in AML cells with high pSTAT5; Reduces tumor growth in CML mouse models. mdpi.comrogelcancercenter.orgguidetopharmacology.orgresearchgate.netacs.org |

| JPX-0750 | STAT5 (primary), STAT3 | Covalent binding to STAT5, induces destabilization/degradation | Rapid and dose-dependent degradation of STAT5 in AML/T-lymphoma cells; Longer pharmacodynamic effect on STAT5 than STAT3; Potent in primary AML/T-PLL samples; Reduces tumor burden in mouse models. researchgate.netpatsnap.comehaweb.orgaacrjournals.org |

| CNC-01 | STAT3/STAT5 | Direct dual inhibition of STAT3 and STAT5 phosphorylation | Directly binds to STAT3 and STAT5; Inhibits pSTAT3 and pSTAT5; Potent anti-tumor effects in AML models, including resistant cases; Synergistic with Venetoclax. researchgate.netaacrjournals.orgjw-pharma.co.krkdfnews.comjw-pharma.co.kr |

Thiopyrimidine/Chalcone (B49325) Hybrids

Preclinical research has explored the potential of thiopyrimidine/chalcone hybrids as inhibitors of STAT proteins, including STAT5, particularly in the context of hepatocellular carcinoma (HCC) and other cancer cell lines. These hybrid compounds have been designed and synthesized with the aim of developing new anticancer agents. nih.govtandfonline.comrsc.org

Detailed research findings indicate that certain thiopyrimidine/chalcone hybrids exhibit significant anti-proliferative effects on cancer cells. For instance, studies on hepatocellular carcinoma cell lines, such as HepG2 and Huh7, have shown that specific hybrids possess potent to moderate anti-tumor activity. nih.govrsc.org Compounds designated as 5e and 5h have demonstrated notable anti-proliferative effects in these cell lines, with IC₅₀ values in the low micromolar range. nih.govrsc.org Compound 5h, featuring a 3,4,5-trimethoxy substituted chalcone moiety, was identified as particularly potent against both HepG2 and Huh7 cells, exhibiting greater potency than reference drugs like doxorubicin (B1662922) and static. nih.gov

Beyond their general cytotoxic effects, specific thiopyrimidine/chalcone hybrids have been investigated for their ability to directly inhibit STAT3 and STAT5a. nih.govrsc.orgresearchgate.netnih.gov Compounds 5e and 5h have shown dual inhibitory action against both STAT3 and STAT5a. nih.govrsc.orgresearchgate.netnih.gov Research indicates a substantial decrease in the levels of both STAT3 and STAT5 upon treatment with these compounds compared to control groups. nih.govresearchgate.netnih.gov For example, compound 5h led to a significant reduction in the levels of STAT3 and STAT5. nih.govresearchgate.netnih.gov Western blot analysis further supported these findings, showing that compound 5h specifically inhibited the phosphorylation of STAT3 at Tyr705 and STAT5 at Tyr694, with only a minor impact on the total expression of these proteins. nih.govresearchgate.netnih.gov Molecular docking studies have provided insights into the potential binding mechanisms of these hybrids within the SH2 domains of STAT3 and STAT5. nih.govrsc.orgnih.gov

Another study exploring 2-thiopyrimidine/chalcone hybrids evaluated their cytotoxic activities against different cancer cell lines, including leukemia (K-562), breast (MCF-7), and colon (HT-29). tandfonline.comresearchgate.net Several derivatives showed potent cytotoxic activity. tandfonline.comresearchgate.net Among the tested compounds, derivative 9n exhibited dual inhibitory activity against both STAT3 and STAT5a, with specific IC₅₀ values reported for each target. tandfonline.comresearchgate.net

The preclinical data suggests that thiopyrimidine/chalcone hybrids represent a promising class of compounds for targeting STAT signaling pathways, particularly STAT3 and STAT5, and warrant further investigation for their potential therapeutic applications in cancer. nih.govtandfonline.comrsc.org

Here are some representative data points from the preclinical research:

Table 1: Antiproliferative Activity of Selected Thiopyrimidine/Chalcone Hybrids against HCC Cell Lines

| Compound | HepG2 IC₅₀ (µM) | Huh7 IC₅₀ (µM) |

| 5e | Data not explicitly available in snippets for HepG2 | 2.58 nih.gov |

| 5h | 0.55 nih.gov | 0.68 nih.gov |

| Doxorubicin (Reference) | Data not explicitly available in snippets | Data not explicitly available in snippets |

| Static (Reference) | Data not explicitly available in snippets | Data not explicitly available in snippets |

Table 2: STAT3 and STAT5 Inhibition by Selected Thiopyrimidine/Chalcone Hybrids

| Compound | STAT3 Inhibition (Fold Decrease vs Control) | STAT5 Inhibition (Fold Decrease vs Control) | STAT3 IC₅₀ (µM) | STAT5a IC₅₀ (µM) |

| 5e | 65 nih.govresearchgate.netnih.gov | 60 nih.govresearchgate.netnih.gov | Data not explicitly available in snippets | Data not explicitly available in snippets |

| 5h | 87 nih.govresearchgate.netnih.gov | 79.5 nih.govresearchgate.netnih.gov | Data not explicitly available in snippets | Data not explicitly available in snippets |

| 9n | Data not explicitly available in snippets | Data not explicitly available in snippets | 113.31 tandfonline.comresearchgate.net | 50.75 tandfonline.comresearchgate.net |

Methodologies in Academic Research on Stat5 Inhibitors

Computational and In Silico Approaches

Computational methods have become indispensable in modern drug discovery, offering a rapid and cost-effective means to identify and optimize potential drug candidates before their synthesis and experimental testing.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of STAT5 inhibitor research, docking is used to predict the binding mode and affinity of small molecules to the STAT5 protein, typically targeting the SH2 domain, which is crucial for its activation and dimerization.

Virtual screening is an application of molecular docking where large libraries of chemical compounds are computationally screened against a protein target to identify potential hits. koreascience.kr This approach narrows down the number of compounds that need to be experimentally tested. For instance, a virtual screening of an FDA-approved drug database identified Nilotinib as a potential STAT5a inhibitor with a high binding affinity. koreascience.kr In another study, virtual screening of a database containing over 90,000 natural products and natural product-like compounds led to the identification of STOCK-1N-69677 as a putative dual inhibitor of both STAT1 and STAT5. nih.gov Similarly, a virtual screening of approximately 1500 compounds identified three potential dual inhibitors of the SH2 domains of STAT5 and STAT3, referred to as compound 660, 304, and 561. nih.gov

Table 1: Examples of STAT5 Inhibitors Identified Through Virtual Screening

| Compound/Library | Target | Key Findings |

| FDA-approved drugs | STAT5a | Identified Nilotinib as a potential inhibitor. koreascience.kr |

| Natural product database | STAT1 and STAT5 | Identified STOCK-1N-69677 as a putative dual inhibitor. nih.gov |

| ~1500 compound library | STAT5 and STAT3 | Identified compounds 660, 304, and 561 as potential dual inhibitors. nih.gov |

Pharmacophore modeling is a computational method that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. A pharmacophore model can be generated based on the structure of a known active ligand or the protein's binding site. This model then serves as a 3D query to search for novel compounds with similar features in chemical databases. This approach is particularly useful for identifying compounds with different chemical scaffolds but similar binding properties. For STAT5, pharmacophore models are often developed based on the key interactions within the SH2 domain's phosphotyrosine-binding pocket.

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In the context of this compound research, MD simulations are employed to validate the binding poses predicted by molecular docking and to assess the stability of the protein-ligand complex. nih.govnih.gov These simulations can provide insights into the conformational changes that occur upon ligand binding and can help to refine the design of inhibitors. For example, a 50-nanosecond MD simulation was used to support the finding that compound STOCK-1N-69677 could act as a dual inhibitor of STAT1 and STAT5. nih.gov In another study, MD simulations were used to confirm the stability of the predicted binding of dual STAT3/STAT5 inhibitors within their respective SH2 domains. nih.gov The stability of protein-ligand complexes is often evaluated by analyzing parameters such as the root-mean-square deviation (RMSD) and the number of hydrogen bonds formed during the simulation. koreascience.krnih.gov

High-Throughput Screening (HTS) Platforms

High-throughput screening (HTS) involves the automated testing of large numbers of compounds to identify those that have a desired biological activity. HTS platforms are a cornerstone of modern drug discovery and have been instrumental in the identification of novel STAT5 inhibitors.

Fluorescence polarization (FP) is a versatile technique used to monitor binding events in solution. In the context of this compound screening, an FP assay is typically designed to measure the disruption of the interaction between the STAT5 protein (often the SH2 or DNA-binding domain) and a fluorescently labeled binding partner, such as a phosphopeptide or a DNA oligonucleotide. nih.govresearchgate.net When the fluorescently labeled molecule is bound to the larger STAT5 protein, it tumbles slowly in solution, resulting in a high FP signal. If a small molecule inhibitor displaces the fluorescent probe, the probe tumbles more rapidly, leading to a decrease in the FP signal.

FP assays are well-suited for HTS due to their homogeneous format, sensitivity, and rapid readout. nih.gov Researchers have developed and optimized FP assays for screening inhibitors targeting both the STAT5B DNA-binding domain and the SH2 domain. nih.govresearchgate.net An in vitro screen of a focused library of approximately 150 salicylic (B10762653) acid-containing inhibitors using an FP-based assay led to the identification of several potent and selective STAT5 inhibitors, including BP-1-107, BP-1-108, SF-1-087, and SF-1-088. nih.govfigshare.com

Table 2: STAT5 Inhibitors Identified Through Fluorescence Polarization Assays

| Compound | Target Domain | Selectivity |

| BP-1-107 | SH2 | >3-fold for STAT5 vs. STAT1/STAT3 nih.gov |

| BP-1-108 | SH2 | >3-fold for STAT5 vs. STAT1/STAT3 nih.gov |

| SF-1-087 | SH2 | >3-fold for STAT5 vs. STAT1/STAT3 nih.gov |

| SF-1-088 | SH2 | >3-fold for STAT5 vs. STAT1/STAT3 nih.gov |

Cell-based reporter assays are powerful tools for screening compounds that modulate the activity of a specific signaling pathway within a cellular environment. For STAT5, these assays typically utilize a cell line that has been engineered to express a reporter gene, such as luciferase, under the control of a STAT5-responsive promoter. nih.govnih.govbpsbioscience.com When STAT5 is activated (e.g., by a cytokine), it translocates to the nucleus and drives the expression of the reporter gene, leading to a measurable signal (e.g., light production).

Inhibitors of STAT5 signaling will reduce the reporter gene expression, thus providing a quantifiable measure of their activity. These assays are amenable to HTS formats and can identify inhibitors that act at various points in the STAT5 signaling cascade. nih.gov For example, a STAT5 reporter cell line was used to demonstrate that the JAK3 inhibitor CP-690,550 selectively inhibited IL-2-induced STAT5 reporter activity. nih.govnih.gov Commonly used cell lines for STAT5 reporter assays include the murine pro-B cell line Ba/F3 and the human monocytic cell line U937. bpsbioscience.comamsbio.com

Table 3: Cell Lines Used in STAT5 Reporter Assays

| Cell Line | Reporter Gene | Application |

| 32D/IL-2Rβ/6xSTAT5 | Luciferase | Screening for JAK3 inhibitors that affect STAT5 signaling. nih.govnih.gov |

| Ba/F3 | Luciferase | Monitoring STAT5 signaling pathway activity and screening for inhibitors. bpsbioscience.com |

| U937 | Luciferase | Monitoring STAT5-mediated signal transduction and screening for inhibitors. amsbio.com |

In Vitro Cellular and Molecular Assays

In the preclinical evaluation of STAT5 inhibitors, a variety of in vitro cellular and molecular assays are employed to characterize their biological activity. These assays are crucial for understanding the mechanism of action, potency, and specificity of novel compounds targeting the STAT5 signaling pathway.

Cell Viability and Proliferation Assays (e.g., Resazurin (B115843), CCK-8, AlamarBlue®)

Cell viability and proliferation assays are fundamental tools for assessing the anti-cancer effects of STAT5 inhibitors. These assays quantitatively measure the number of living cells in a population after treatment with a compound. A common approach involves using metabolic indicators that are converted by viable, metabolically active cells into a detectable signal.

Resazurin-based assays, such as AlamarBlue® and CellTiter-Blue, are widely used. biotium.comthermofisher.combio-rad-antibodies.com Resazurin, a blue and minimally fluorescent dye, is reduced by cellular dehydrogenases in viable cells to the highly fluorescent pink compound, resorufin (B1680543). biotium.comthermofisher.combio-rad-antibodies.com The intensity of the fluorescent or colorimetric signal is directly proportional to the number of living cells. biotium.com These assays are advantageous due to their sensitivity, simplicity, and non-destructive nature, which allows for kinetic monitoring of cell viability over time. biotium.comuva.esthermofisher.com

Researchers utilize these assays to determine the dose-dependent effects of STAT5 inhibitors on cancer cell lines. For instance, the this compound Pimozide (B1677891) was shown to cause a dose-dependent decrease in the number of viable chronic myelogenous leukemia (CML) cell lines, KU812 and K562. ashpublications.org Similarly, novel dual STAT3/5 inhibitors, JPX-0700 and JPX-0750, were evaluated across a panel of blood cancer cell lines, with IC50 values (the concentration of inhibitor required to reduce cell viability by 50%) calculated from drug response analyses using CellTiter-Blue viability assays. biorxiv.org Another study used an ATP bioluminescent assay, which measures ATP as an indicator of metabolic function, to demonstrate that Pimozide and STAT5 knockdown significantly reduced ATP production in peripheral T-cell lymphoma (PTCL) cell lines. oncotarget.com

| Assay Type | Principle | Application in STAT5 Research | Reference Compound/Target | Cell Lines | Source |

|---|---|---|---|---|---|

| Resazurin-based (e.g., CellTiter-Blue) | Metabolic reduction of resazurin to fluorescent resorufin by viable cells. biotium.comthermofisher.com | Determine IC50 values and assess dose-dependent inhibition of cell proliferation. | JPX-0700, JPX-0750 | AML and NKCL cell lines | biorxiv.org |

| ATP Bioluminescent Assay | Measurement of ATP levels as an indicator of cellular metabolic activity. uva.es | Assess interference with metabolic function following STAT5 inhibition. | Pimozide | HuT102, Kit225 (PTCL) | oncotarget.com |

| General Viability Assay | Quantify the number of viable cells after treatment. | Demonstrate dose-dependent decrease in viable cells. | Pimozide | KU812, K562 (CML) | ashpublications.org |

Clonogenic Growth Assays

Clonogenic growth assays, or colony formation assays, are used to evaluate the long-term proliferative capacity and self-renewal potential of cancer cells following treatment with a this compound. This assay assesses the ability of a single cell to undergo sufficient divisions to form a colony of at least 50 cells. It is particularly relevant for understanding the potential of an inhibitor to eradicate cancer stem cells, which are often responsible for tumor recurrence. spandidos-publications.com

The inhibition of STAT5 has been shown to reduce the clonogenic potential of various cancer cells. For example, the STAT5 SH2 domain inhibitor AC-4-130 was found to reduce the clonogenic growth of MV4-11 and MOLM-13 acute myeloid leukemia (AML) cells in semi-solid medium. nih.gov Similarly, Pimozide was observed to selectively inhibit the colony formation of CD34+ bone marrow cells from CML patients. ashpublications.org Studies on prostate cancer have also demonstrated that inhibiting STAT5a/b decreases the clonogenic survival of CWR22Rv human prostate cancer cells. researchgate.net This assay provides crucial information on the sustained anti-proliferative effects of STAT5 inhibition, beyond the immediate effects measured by short-term viability assays.

Apoptosis Induction Assays (e.g., FACS, TUNEL)

A key mechanism by which anti-cancer agents eliminate tumor cells is through the induction of apoptosis, or programmed cell death. Assays to detect apoptosis are therefore critical in the evaluation of STAT5 inhibitors.

Annexin V/Propidium (B1200493) Iodide (PI) Staining with Flow Cytometry (FACS): This is a widely used method to detect and quantify apoptosis. In the early stages of apoptosis, a phospholipid called phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the cell membrane. Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorescent dye. Cells are co-stained with PI, a fluorescent dye that intercalates with DNA but cannot cross the membrane of live cells. This allows for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic or necrotic cells (Annexin V-positive, PI-positive).

Multiple studies have used this method to confirm that STAT5 inhibitors induce apoptosis.

The inhibitor AC-4-130 was shown to induce apoptosis in MV4-11 and MOLM-13 cells in a dose-dependent manner, as detected by Annexin V/PI staining. nih.gov

Small molecule inhibitors JPX-0700 and JPX-0750 also induced cell death in FLT3-ITD driven MV4-11 and MOLM-13 AML cells, which was demonstrated by Annexin V/Propidium iodide staining. biorxiv.org

The this compound Pimozide was also found to induce apoptosis in CML cell lines. ashpublications.org

TUNEL Assay: The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis. nih.govnih.gov The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of DNA strand breaks with fluorescently labeled dUTPs. nih.govnih.gov The resulting fluorescent signal can be measured by flow cytometry or visualized by fluorescence microscopy, allowing for the identification of apoptotic cells. nih.govnih.gov

Cell Cycle Analysis

STAT5 is known to drive the expression of genes that promote cell cycle progression. ashpublications.org Therefore, inhibiting STAT5 is expected to cause cells to arrest at specific checkpoints in the cell cycle, preventing their division. Cell cycle analysis is performed to investigate these effects.

The standard method involves staining cells with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI). ashpublications.orgspandidos-publications.com The fluorescence intensity of the stained cells is directly proportional to their DNA content. Analysis by flow cytometry allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Studies have consistently shown that STAT5 inhibitors induce cell cycle arrest.

The this compound Pimozide was found to cause cell cycle arrest in CML cell lines. ashpublications.org

Topotecan (B1662842) hydrochloride, identified as a this compound, was shown to inhibit the proliferation of AML cells by inducing cell cycle arrest. spandidos-publications.com

Similarly, the inhibitor AC-4-130 induced cell cycle arrest in AML cells, with an observed increase in the proportion of cells in the G0/G1 phase and a corresponding reduction in the S or G2/M phases. nih.gov

| Inhibitor | Cell Lines | Observed Effect | Method | Source |

|---|---|---|---|---|

| AC-4-130 | MV4-11, MOLM-13 (AML) | Increase in G0/G1 arrested cells; reduction in S and G2/M phases. | Propidium Iodide (PI) Staining | nih.gov |

| Pimozide | CML cell lines | Induction of cell cycle arrest. | Propidium Iodide (PI) Staining | ashpublications.org |

| Topotecan hydrochloride | AML cells | Induction of cell cycle arrest. | Propidium Iodide (PI) Staining | spandidos-publications.com |

Protein Expression and Phosphorylation Analysis (e.g., Immunoblotting)

Immunoblotting, commonly known as Western blotting, is an essential technique to confirm the mechanism of action of a this compound. This assay allows for the detection and quantification of specific proteins in a cell lysate. In the context of this compound research, it is used to verify that the compound inhibits the phosphorylation of STAT5, which is critical for its activation, dimerization, and subsequent downstream signaling. spandidos-publications.comglpbio.com

The process involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the proteins of interest. Researchers typically use antibodies that recognize total STAT5 protein as well as antibodies specific to STAT5 phosphorylated at a key tyrosine residue (e.g., Tyr694 for STAT5A). researchgate.netnih.gov A decrease in the ratio of phosphorylated STAT5 (p-STAT5) to total STAT5 indicates effective target inhibition.

This method has been used extensively to validate STAT5 inhibitors:

The compound 17f was shown to selectively inhibit the phosphorylation of STAT5 in CML and AML cells. nih.gov

Topotecan hydrochloride was found to inhibit the phosphorylation and dimerization of STAT5. spandidos-publications.com

The novel protein degrader AK-2292 was shown to be highly specific in eliminating STAT5 protein with no effect on other STAT proteins. rogelcancercenter.org

Pimozide caused a dose-dependent inhibition of STAT5 phosphorylation in CML cells. ashpublications.org

Inhibitors JPX-0700 and JPX-0750 were validated by immunoblotting, which showed their impact on total and phospho-STAT5 levels in AML and NKCL cell lines. biorxiv.org

Subcellular Localization Studies (e.g., Nuclear Translocation)

For STAT5 to function as a transcription factor, it must translocate from the cytoplasm to the nucleus after being activated (phosphorylated). nih.gov This nuclear translocation is a critical step in the STAT5 signaling pathway. nih.govnih.gov Subcellular localization studies are performed to determine if a this compound can block this process.

One common method involves cellular fractionation, where the cytoplasmic and nuclear components of the cell are separated. The amount of STAT5 protein in each fraction is then analyzed by immunoblotting. A successful inhibitor would be expected to decrease the amount of STAT5 found in the nuclear fraction. For example, the inhibitor AC-4-130 was shown to disrupt the nuclear translocation of STAT5. nih.gov

Another approach involves using immunofluorescence microscopy. Cells are treated with the inhibitor, then fixed and stained with a fluorescently labeled antibody against STAT5. The location of the fluorescent signal within the cell (cytoplasm vs. nucleus) can then be visualized using a microscope. This provides a direct visual confirmation of the inhibitor's effect on STAT5 localization. These studies are crucial for confirming that an inhibitor disrupts a key functional step in STAT5 activity. nih.govresearchgate.net

Protein-Protein Interaction Assays (e.g., SH2 Domain Complexation)

The disruption of STAT5 protein-protein interactions, particularly the dimerization mediated by the Src Homology 2 (SH2) domain, is a primary strategy for inhibitor development. A variety of in vitro assays are employed to identify and characterize compounds that interfere with this crucial step in STAT5 activation.

A common high-throughput screening method is the Fluorescence Polarization (FP) assay . This technique measures the disruption of the interaction between a phosphopeptide and the STAT5 SH2 domain. acs.org A small fluorescently labeled phosphopeptide probe binds to the STAT5 SH2 domain, resulting in a high FP value. When an inhibitor successfully competes with the probe for binding to the SH2 domain, the probe is displaced, leading to a decrease in the FP value. acs.org

Another sophisticated method is the multiplexed Alpha (Amplified Luminescent Proximity Homogeneous Assay) technology . This assay can be designed to simultaneously screen for inhibitors of different STAT proteins, such as STAT3 and STAT5b. nih.govsemanticscholar.org It utilizes donor and acceptor beads that, when in close proximity due to protein-protein or protein-peptide interaction, generate a chemiluminescent signal. nih.govsemanticscholar.org Inhibitors that disrupt the interaction between the STAT5 SH2 domain and its binding partner will lead to a reduction in the signal. nih.govsemanticscholar.org For instance, a peptide sequence derived from the erythropoietin receptor, which has a high affinity for the STAT5b SH2 domain, can be used as a ligand in this assay. nih.govsemanticscholar.org

Thermal shift assays (TSA) also play a role in validating the binding of inhibitors to the STAT5 SH2 domain. The binding of a ligand to a protein generally increases its thermal stability. TSA measures the change in the melting temperature of the STAT5 protein in the presence of a potential inhibitor. An increase in the melting temperature suggests direct binding of the compound to the protein. researchgate.net

These assays are instrumental in the initial stages of drug discovery, allowing for the screening of large compound libraries and the characterization of lead compounds that specifically target the STAT5 SH2 domain. acs.orgnih.govsemanticscholar.org

Gene Expression Analysis (e.g., RT-qPCR, RNA-seq)

To understand the functional consequences of STAT5 inhibition, researchers extensively analyze the expression of STAT5 target genes. These analyses reveal whether an inhibitor not only binds to STAT5 but also effectively blocks its transcriptional activity in a cellular context.

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) is a targeted approach used to measure the mRNA levels of specific STAT5-regulated genes. nih.govresearchgate.net This method is highly sensitive and specific, making it suitable for validating the effects of a this compound on a known set of target genes. For example, researchers can treat cells with a this compound and then use RT-qPCR to quantify the expression of genes like cyclin D1, cyclin D2, C-MYC, and MCL-1, which are known to be regulated by STAT5. acs.org A significant decrease in the expression of these genes following treatment with the inhibitor would indicate successful target engagement and functional inhibition.

RNA sequencing (RNA-seq) offers a more comprehensive and unbiased approach to studying the effects of STAT5 inhibition on the entire transcriptome. nih.gov This technology allows for the identification of all genes that are differentially expressed upon treatment with a this compound. nih.gov RNA-seq can reveal novel STAT5 target genes and provide a broader understanding of the cellular pathways affected by STAT5 inhibition. nih.govnih.gov By comparing the gene expression profiles of inhibitor-treated and untreated cells, researchers can gain insights into the global impact of STAT5 inhibition on cellular function. nih.gov

Both RT-qPCR and RNA-seq are powerful tools for elucidating the molecular mechanisms of STAT5 inhibitors and for confirming their efficacy in modulating STAT5-dependent gene expression. nih.govresearchgate.netnih.gov

Chromatin Immunoprecipitation (ChIP-seq) for DNA Binding

Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique used to identify the genome-wide binding sites of transcription factors, including STAT5. france-genomique.orgnih.govyoutube.comyoutube.com This methodology provides direct evidence of a transcription factor's interaction with DNA in the context of chromatin within the cell. france-genomique.orgnih.gov

The ChIP-seq workflow involves several key steps:

Cross-linking: Cells are treated with a chemical agent, such as formaldehyde, to create covalent cross-links between proteins and DNA that are in close proximity. youtube.com

Chromatin Fragmentation: The chromatin is then sheared into smaller fragments, typically through sonication or enzymatic digestion. youtube.com

Immunoprecipitation: An antibody specific to the protein of interest, in this case, STAT5, is used to selectively pull down the protein-DNA complexes. youtube.com

DNA Purification: The cross-links are reversed, and the DNA is purified from the protein. youtube.com

Sequencing: The purified DNA fragments are then sequenced using high-throughput sequencing technologies. france-genomique.org

Data Analysis: The resulting sequence reads are aligned to a reference genome to identify the specific genomic regions where the transcription factor was bound. youtube.com

In the context of this compound research, ChIP-seq can be used to determine whether a compound effectively prevents STAT5 from binding to its target gene promoters and enhancers. researchgate.net By comparing the STAT5 binding profiles in cells treated with a this compound to those in untreated cells, researchers can assess the inhibitor's ability to disrupt STAT5's DNA binding activity on a global scale. researchgate.net A successful inhibitor would lead to a significant reduction in the number and intensity of STAT5 binding peaks at its target loci. researchgate.net

Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a biophysical assay that allows for the validation of target engagement between a drug and its protein target within a cellular environment. cetsa.orgresearchgate.netnih.gov This technique is based on the principle of ligand-induced thermal stabilization of proteins. cetsa.orgspringernature.com When a small molecule inhibitor binds to its target protein, it generally increases the protein's stability and resistance to thermal denaturation. nih.gov

The CETSA protocol typically involves the following steps:

Treatment: Intact cells or cell lysates are treated with the compound of interest (e.g., a this compound) or a vehicle control. researchgate.net

Heating: The treated samples are then heated to a range of temperatures. cetsa.org

Lysis and Centrifugation: The cells are lysed, and the aggregated, denatured proteins are separated from the soluble proteins by centrifugation.

Protein Quantification: The amount of the target protein remaining in the soluble fraction at each temperature is quantified, typically by Western blotting or other protein detection methods. biorxiv.org

In the context of this compound research, CETSA can be used to confirm that a compound directly binds to STAT5 in cells. researchgate.net An effective this compound will increase the thermal stability of the STAT5 protein, resulting in more STAT5 remaining in the soluble fraction at higher temperatures compared to the untreated control. researchgate.net This method is particularly valuable as it provides evidence of target engagement in a physiological context, taking into account factors such as cell permeability and intracellular metabolism. nih.gov Variations of the assay, such as RT-CETSA (real-time CETSA), have been developed to improve throughput and data acquisition. biorxiv.org

Studies on Cellular Differentiation

STAT5 plays a critical role in regulating the differentiation of various cell types, particularly within the hematopoietic system. ashpublications.org Therefore, studies on cellular differentiation are essential for understanding the biological effects of STAT5 inhibitors.

In the context of hematopoiesis, STAT5 is known to be a key regulator of hematopoietic stem cell (HSC) function. ashpublications.org Research has shown that STAT5 is involved in processes such as HSC self-renewal and lineage commitment. ashpublications.org The impact of STAT5 inhibition on these processes can be investigated using in vitro colony-forming assays and in vivo transplantation models. ashpublications.org For example, the ability of hematopoietic progenitors to form different types of colonies (e.g., erythroid, myeloid) in the presence of a this compound can provide insights into the inhibitor's effect on lineage-specific differentiation.

STAT5 is also a crucial signaling molecule in the differentiation of T lymphocytes. nih.govnih.gov It has been shown to be a potent negative regulator of T follicular helper (Tfh) cell differentiation. nih.govnih.gov Inhibition of STAT5 signaling can lead to an increase in the expression of Bcl6, a master regulator of Tfh cell development, and promote the differentiation of T cells towards the Tfh lineage. nih.gov The effects of STAT5 inhibitors on T cell differentiation can be assessed by culturing T cells under specific polarizing conditions in the presence of the inhibitor and then analyzing the expression of lineage-specific transcription factors and cytokines by flow cytometry or other molecular techniques.

Furthermore, STAT5 signaling can influence the differentiation of other immune cells and has been implicated in the regulation of cellular processes in various tissues. ashpublications.orgnih.govnih.gov Studies on cellular differentiation provide a functional readout of STAT5 inhibition and are crucial for understanding the potential therapeutic applications and off-target effects of these compounds.

Epithelial-Mesenchymal Transition (EMT) Assays